molecular formula C42H53N3O7 B12794006 Emetine, N-(1-carboxyprolyl)-, benzyl ester CAS No. 15401-05-5

Emetine, N-(1-carboxyprolyl)-, benzyl ester

Cat. No.: B12794006
CAS No.: 15401-05-5
M. Wt: 711.9 g/mol
InChI Key: PLOQAOPTFMOLKS-UHFFFAOYSA-N
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Description

Emetine, N-(1-carboxyprolyl)-, benzyl ester is a chemical compound that belongs to the class of esters. It is derived from emetine, a well-known alkaloid used for its medicinal properties. The benzyl ester modification enhances its chemical stability and potentially alters its biological activity. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of emetine, N-(1-carboxyprolyl)-, benzyl ester typically involves the esterification of emetine with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Organic solvents like dichloromethane or toluene.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Reaction Time: The reaction may take several hours to complete, depending on the specific conditions and reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Emetine, N-(1-carboxyprolyl)-, benzyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Emetine, N-(1-carboxyprolyl)-, benzyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study esterification and related reactions.

    Biology: Investigated for its potential effects on cellular processes and enzyme activity.

    Medicine: Explored for its pharmacological properties, including potential anti-protozoal and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of emetine, N-(1-carboxyprolyl)-, benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group may enhance its ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Emetine: The parent compound, known for its anti-protozoal activity.

    Dehydroemetine: A derivative with similar pharmacological properties.

    Cephaeline: Another alkaloid with related chemical structure and biological activity.

Uniqueness

Emetine, N-(1-carboxyprolyl)-, benzyl ester is unique due to its ester modification, which can alter its chemical stability and biological activity compared to its parent compound and other derivatives. This modification may enhance its potential as a therapeutic agent or research tool.

Properties

CAS No.

15401-05-5

Molecular Formula

C42H53N3O7

Molecular Weight

711.9 g/mol

IUPAC Name

benzyl 2-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C42H53N3O7/c1-6-28-25-43-17-14-29-21-37(48-2)39(50-4)23-32(29)35(43)19-31(28)20-36-33-24-40(51-5)38(49-3)22-30(33)15-18-44(36)41(46)34-13-10-16-45(34)42(47)52-26-27-11-8-7-9-12-27/h7-9,11-12,21-24,28,31,34-36H,6,10,13-20,25-26H2,1-5H3

InChI Key

PLOQAOPTFMOLKS-UHFFFAOYSA-N

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4C(=O)C6CCCN6C(=O)OCC7=CC=CC=C7)OC)OC)OC)OC

Origin of Product

United States

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